molecular formula C9H11N3 B12816227 (5-Methyl-1H-benzo[d]imidazol-6-yl)methanamine

(5-Methyl-1H-benzo[d]imidazol-6-yl)methanamine

Cat. No.: B12816227
M. Wt: 161.20 g/mol
InChI Key: WZUSJWVIXXXDGI-UHFFFAOYSA-N
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Description

(5-Methyl-1H-benzo[d]imidazol-6-yl)methanamine is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-1H-benzo[d]imidazol-6-yl)methanamine typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles.

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve large-scale cyclization reactions using suitable catalysts and solvents. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product. For example, the use of silica gel chromatography for purification is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-1H-benzo[d]imidazol-6-yl)methanamine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the methanamine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding benzimidazole N-oxides.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of N-alkylated benzimidazole derivatives.

Mechanism of Action

The mechanism of action of (5-Methyl-1H-benzo[d]imidazol-6-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, leading to a reduction in the activity of these targets . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Methyl-1H-benzo[d]imidazol-6-yl)methanamine is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets compared to other benzimidazole derivatives.

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

(6-methyl-1H-benzimidazol-5-yl)methanamine

InChI

InChI=1S/C9H11N3/c1-6-2-8-9(12-5-11-8)3-7(6)4-10/h2-3,5H,4,10H2,1H3,(H,11,12)

InChI Key

WZUSJWVIXXXDGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1CN)N=CN2

Origin of Product

United States

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